molecular formula C8H9BrClN B1178152 SNF2 protein CAS No. 136219-48-2

SNF2 protein

Cat. No.: B1178152
CAS No.: 136219-48-2
Attention: For research use only. Not for human or veterinary use.
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Description

The SNF2 protein is the archetypal catalytic ATPase subunit of the SWI/SNF complex, a conserved ATP-dependent chromatin remodeling complex found in eukaryotes . As a member of the Snf2 family of helicase-related proteins within the SF2 superfamily, it contains two RecA-like lobes that form its catalytic core but lacks strand-separating helicase activity . Instead, this DNA-stimulated ATPase functions as a DNA translocase, using the energy from ATP hydrolysis to alter histone-DNA contacts, reposition nucleosomes along DNA (sliding), and evict histones, thereby making chromatin accessible for nuclear processes . This remodeling activity is fundamental to its role in the transcriptional activation of a diverse set of genes, where it facilitates the binding of gene-specific regulatory proteins . Beyond transcription, SNF2-family proteins are involved in a range of genetic processes, including DNA repair, recombination, and the regulation of histone variant distribution . The product is supplied as a high-purity, active recombinant protein and is intended for in vitro research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

136219-48-2

Molecular Formula

C8H9BrClN

Synonyms

SNF2 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The SNF2 protein is part of a large family of ATP-dependent chromatin remodelers. Below is a detailed comparison with key homologs:

Structural and Functional Similarities

Protein Name Organism Key Domains Functional Partners Biological Role Sequence Similarity to SNF2 References
SNF2 S. cerevisiae ATPase, Helicase C domain SNF5, SNF6, SWI1, SWI3 Transcriptional activation, chromatin remodeling Self
STH1 S. cerevisiae Helicase-like domains Unknown Essential chromatin remodeling 72% identity (661-aa region)
CLSY1 Arabidopsis SNF2, Helicase C domain Pol IVb, DRD1 RNA silencing, DNA methylation Part of DRD1/CLSY1 subfamily
ISWI Drosophila ATPase domain NURF complex subunits Nucleosome spacing, chromatin assembly ATPase domain homology
ATRX Human ADD domain, Helicase/ATPase Chromatin-associated proteins Chromatin remodeling, gene regulation SNF2 family member
SMARCAL1 Human Helicase, ATPase Chromatin remodelers DNA repair, replication stress SNF2 family member
SRCAP Human Helicase-related, Zn-chelating CBP, CARM-1, GRIP-1 Coactivator for steroid receptors ATPase domain homology
RAD54 Eukaryotes RAD54-specific domains DNA repair proteins Homologous recombination repair Closest to DRD1/CLSY1 subfamily

Key Differences

  • Functional Specificity :

    • SNF2 requires SNF5 and SNF6 for transcriptional activation , while ISWI functions in nucleosome spacing via the NURF complex .
    • ATRX contains an N-terminal ADD domain for chromatin targeting, enabling roles in gene regulation and development .
    • CLSY1 is plant-specific, interacting with Pol IVb to mediate RNA-directed DNA methylation .
  • ATPase Activity :

    • SNF2 exhibits DNA-stimulated ATPase activity critical for chromatin remodeling , whereas SMARCAL1 uses ATP hydrolysis to resolve replication stress .
  • Conserved vs. Divergent Regions :

    • While ATPase domains are highly conserved, flanking regions dictate functional specialization. For example, SRCAP contains a Zn-chelating SWIM domain for coactivator interactions , unlike SNF2.

Mechanistic Insights

  • Translocation vs. Helicase Activity: SNF2 family proteins (e.g., SNF2, RAD54) bind DNA minor grooves and translocate to remodel chromatin, unlike DExx helicases that unwind DNA .
  • Complex Assembly : SNF2 functions in SWI/SNF complexes, while ISWI operates in NURF, highlighting divergent regulatory mechanisms .

Notes

Functional Redundancy and Specificity : Despite shared ATPase domains, divergent flanking regions and partners enable specialized roles (e.g., SNF2 in transcription vs. SMARCAL1 in replication) .

Evolutionary Conservation: SNF2 homologs like ATRX and RAD54 are conserved from yeast to humans, underscoring their fundamental role in genome integrity .

Pathological Implications : Mutations in SNF2 family members (e.g., ATRX) are linked to developmental disorders and cancer, emphasizing their therapeutic relevance .

Q & A

Q. What are the primary molecular functions of the SNF2 protein in transcriptional regulation?

The this compound functions as a DNA-dependent ATPase that facilitates chromatin remodeling, enabling transcriptional activation by displacing nucleosomes and increasing DNA accessibility. It operates interdependently with SNF5 and SNF6, forming a heteromeric complex critical for recruiting or stabilizing transcriptional activators at target promoters . Methodologically, this was established using LexA-SNF2/SNF5 fusion proteins and β-galactosidase reporter assays to quantify transcriptional activation in yeast mutants .

Q. How is the nuclear localization of SNF2 experimentally validated?

Nuclear localization is confirmed via β-galactosidase fusion proteins (e.g., SNF2(1554)-lacZ) and immunofluorescence microscopy. Critical nuclear targeting signals, such as the Gly-Arg-rich motif (positions 1446–1458), were identified by truncation analysis. Only C-terminal fusions (codons 1423–1554) showed nuclear localization, while N-terminal truncations (residues 1–1333) did not, indicating sequence-specific targeting .

Q. What domains define the this compound family?

SNF2 proteins are characterized by two conserved domains:

  • SNF2_N : An N-terminal ATPase domain with a DEXD/H helicase-like fold.
  • Helic_C : A C-terminal domain involved in DNA or protein interactions. Accessory domains (e.g., HNH endonuclease, bromodomains) further specialize functions in chromatin remodeling or DNA repair. Phylogenetic analysis of rice SNF2 homologs revealed low sequence identity (<30%) except in these core domains, supporting functional divergence .

Advanced Research Questions

Q. How can phylogenetic analysis resolve functional subfamilies within the SNF2 family?

Molecular phylogenetics using maximum likelihood or Bayesian inference clusters SNF2 homologs into subfamilies (e.g., RAD54, ERCC6, ATRX) with distinct roles. For example, ERCC6 subfamily members are linked to DNA repair, while ATRX homologs regulate gene expression. Evolutionary trees constructed from 39 rice SNF2 proteins identified subfamilies like SYD and DRD1, validated by functional assays (e.g., ATPase activity, chromatin binding) . Contradictions arise in uncharacterized subfamilies, requiring domain-swap experiments to test functional interchangeability .

Q. How do genetic suppression assays (e.g., spt6 mutations) elucidate functional relationships between SNF2 and chromatin regulators?

spt6 mutations suppress transcriptional defects in snf2 mutants by restoring chromatin accessibility. For instance, spt6 rescues activation of LexA-SNF5 in snf2Δ yeast by compensating for nucleosome-mediated repression. This epistatic interaction suggests SNF2 and SPT6 act in parallel pathways to remodel chromatin. Chromatin immunoprecipitation (ChIP) at the SUC2 promoter confirmed that spt6 restores nucleosome displacement in snf2Δ strains .

Q. What methodologies quantify DNA-stimulated ATPase activity in SNF2 homologs?

ATPase activity is assayed using purified this compound (e.g., bacterially expressed) in a reaction buffer with [γ-³²P]ATP. DNA stimulation is measured by adding dsDNA (e.g., plasmid DNA) and comparing hydrolysis rates via thin-layer chromatography. For example, S. cerevisiae SNF2 showed a 5-fold increase in ATPase activity with DNA, which was abolished by mutations in the NTP-binding motif (GXXGKS→GXXGEA) .

Data Contradictions and Resolution

Q. Why do some SNF2 homologs (e.g., Ercc6l) localize to the cytoplasm despite conserved nuclear signals?

While most SNF2 proteins (e.g., yeast SNF2, human BRM) are nuclear, Ercc6l (a mouse homolog) localizes to the cytoplasm in HeLa and NIH3T3 cells. This discrepancy may reflect divergent roles in cytoplasmic RNA processing or transient nuclear shuttling under specific conditions. GFP tagging and live-cell imaging are recommended to validate dynamic localization .

Methodological Workflow Table

ObjectiveMethodKey Evidence
Study protein interactionsLexA fusion + β-galactosidase reporter assay
Validate nuclear localizationβ-galactosidase immunofluorescence + truncation mutants
Resolve evolutionary subfamiliesPhylogenetic trees (PhyML, RAxML) + domain architecture analysis
Quantify chromatin remodelingChIP-seq at target promoters (e.g., SUC2) + histone H2A/H2B deletion assays

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